6'-N-Acetylglucosaminyllactose

Description

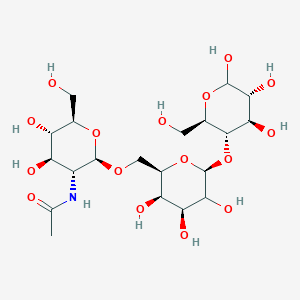

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16?,17-,18?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPSCNNYKSPHN-AXIOKSCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H](C([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Isolation Strategies for 6 N Acetylglucosaminyllactose

Occurrence of 6'-N-Acetylglucosaminyllactose in Mammalian Secretions and Tissues

The distribution of this compound is not uniform across different mammalian species or tissues. Its identification has primarily been in milk, a complex biological fluid rich in a diverse array of oligosaccharides.

While direct quantification of this compound is not extensively reported, related compounds and enzymatic activities in caprine (goat) and bovine (cow) milk suggest its likely presence.

In bovine colostrum , a phosphorylated form of a related sialyl oligosaccharide, NeuAcα2-6Galβ1-4GlcNAc-6-P, has been characterized. This discovery provides the first evidence for the occurrence of N-acetylglucosamine 6-phosphate as an integral component in complex carbohydrates from a natural source. nih.gov The presence of this structure suggests that the non-phosphorylated precursor, this compound, may also be present. Bovine colostrum is rich in various oligosaccharides, with sialylated forms being particularly abundant. nih.gov The activity of N-acetyl-β-d-glucosaminidase (NAGase), an enzyme that hydrolyzes N-acetyl-β-D-glucosaminides, has been extensively studied in bovine milk and colostrum, indicating a dynamic metabolism of N-acetylglucosamine-containing compounds. agriculturejournals.cz

Caprine milk is also a source of diverse oligosaccharides. Studies on Saanen goats have shown the presence and activity of N-Acetyl-B-D-glucosaminidase in milk, which is significantly elevated in cases of udder infection. nih.gov This enzymatic activity points to the presence of its substrates, which would include N-acetylglucosamine-terminated oligosaccharides. While specific concentrations of this compound are not detailed, the general composition of goat milk includes a variety of complex carbohydrates. cabidigitallibrary.orgnih.gov Research has also highlighted the presence of oligosaccharides in goat milk that are similar to those found in human milk, suggesting its potential as a source of bioactive compounds. researchgate.net

The following table provides an overview of the general composition of caprine and bovine milk, which serve as the matrix for these complex oligosaccharides.

| Component | Average Content in Goat Milk | Average Content in Bovine Milk |

| Total Solids | 12.2% | ~12.3% |

| Fat | 3.8% | ~3.7% |

| Protein | 3.5% | ~3.3% |

| Lactose (B1674315) | 4.1% | ~4.8% |

| Ash | 0.8% | ~0.7% |

Data compiled from various sources. nih.govnih.govmdpi.com

A comprehensive analysis of protein-bound N-glycans in human and bovine milk revealed distinct differences. nih.govnih.gov Human milk N-glycans are characterized by high levels of fucosylation and lower levels of sialylation, whereas bovine milk N-glycans exhibit higher sialylation and lower fucosylation. nih.govnih.gov Specifically, bovine milk contains N-glycolylneuraminic acid (NeuGc), a sialic acid not typically found in human milk, which predominantly contains N-acetylneuraminic acid (NeuAc). nih.govnih.gov

Methodologies for the Isolation and Purification of this compound

The isolation and purification of specific oligosaccharides from complex biological mixtures like milk present a significant challenge due to the structural similarity of these compounds. A multi-step approach combining various chromatographic and membrane-based techniques is typically required to achieve high purity.

Chromatography is a cornerstone of oligosaccharide purification, leveraging differences in charge, size, and hydrophobicity.

Ion-Exchange Chromatography (IEC) is particularly useful for separating charged molecules. scispace.com In the context of milk oligosaccharides, IEC is effective for the initial fractionation of acidic (sialylated or phosphorylated) oligosaccharides from neutral ones. mdpi.comnih.gov Anion-exchange chromatography, using resins like DEAE-cellulose, can be employed to bind negatively charged oligosaccharides, which can then be eluted with a salt gradient. nih.gov This technique would be crucial for separating phosphorylated derivatives like NeuAcα2-6Galβ1-4GlcNAc-6-P from the neutral this compound.

Activated Charcoal Chromatography is a widely used and effective method for the group separation of oligosaccharides from monosaccharides and other impurities. researchgate.netmdpi.com The principle involves the adsorption of carbohydrates onto the charcoal matrix, followed by selective elution with aqueous ethanol (B145695) gradients. nih.govnih.gov Monosaccharides are typically washed away with low concentrations of ethanol, while oligosaccharides are eluted with higher ethanol concentrations. mdpi.com This technique has been successfully applied to purify oligosaccharides from various sources, including honey and enzymatic hydrolysis products. researchgate.netresearchgate.net

Bio-Gel P-4 Column Chromatography is a type of size-exclusion chromatography that separates molecules based on their hydrodynamic volume. bio-rad.comucl.ac.uk This technique is highly effective for the fractionation of neutral oligosaccharide mixtures into individual components based on their degree of polymerization. researchgate.net The porous polyacrylamide beads of the Bio-Gel P-4 matrix allow smaller molecules to enter the pores, resulting in a longer retention time, while larger molecules are excluded and elute earlier. bio-rad.com This method is ideal for the fine separation of trisaccharides like this compound from other neutral oligosaccharides.

Membrane-based techniques are often used in the initial stages of purification to remove high molecular weight components and for desalting.

Dialysis is a process that separates molecules in solution based on differences in their rates of diffusion through a semi-permeable membrane. It is commonly used to remove salts and other small molecules from preparations of larger molecules like oligosaccharides. Electrodialysis, which combines dialysis with an electric field, is particularly efficient for removing charged contaminants from neutral oligosaccharide solutions and is used in the industrial purification of human milk oligosaccharides from fermentation broths. epo.orggoogleapis.com

Filtration techniques, such as ultrafiltration and nanofiltration, use pressure to force a solution through a membrane with a specific pore size. Ultrafiltration can be used to separate oligosaccharides from larger molecules like proteins and lipids. researchgate.net Subsequent nanofiltration steps can then be employed to concentrate the oligosaccharide fraction and remove smaller molecules like lactose and minerals. These membrane processes are often used in combination as a preliminary purification step before high-resolution chromatography.

The following table summarizes the primary application of each purification technique in the context of isolating this compound.

| Technique | Principle of Separation | Primary Application in Purification |

| Ion-Exchange Chromatography | Charge | Separation of charged (e.g., phosphorylated, sialylated) from neutral oligosaccharides. |

| Activated Charcoal Chromatography | Adsorption and differential elution | Group separation of oligosaccharides from monosaccharides and salts. |

| Bio-Gel P-4 Column Chromatography | Size and hydrodynamic volume | High-resolution separation of neutral oligosaccharides based on size. |

| Dialysis/Electrodialysis | Diffusion across a semi-permeable membrane | Desalting and removal of small charged molecules. |

| Filtration (Ultra/Nano) | Size exclusion by a porous membrane | Removal of high molecular weight components (proteins, lipids) and concentration of oligosaccharides. |

Synthetic Approaches and Engineering of 6 N Acetylglucosaminyllactose

Chemoenzymatic Synthesis of 6'-N-Acetylglucosaminyllactose

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to construct complex carbohydrates like this compound. This strategy often overcomes the limitations of purely chemical or biological approaches.

Enzymatic synthesis of this compound can be achieved through transglycosylation, a reaction catalyzed by glycoside hydrolases (GHs) or glycosyltransferases (GTs). In this process, a glycosyl donor is cleaved, and the released sugar moiety is transferred to an acceptor molecule, in this case, lactose (B1674315).

Glycoside hydrolases, which typically break down glycosidic bonds, can be repurposed for synthesis under specific conditions. These enzymes generally operate via one of two major mechanisms: a retaining mechanism or an inverting mechanism, referring to the stereochemistry at the anomeric carbon of the product compared to the substrate. dtu.dk Retaining glycosidases, such as many β-N-acetylhexosaminidases, proceed through a two-step, double displacement mechanism involving a covalent glycosyl-enzyme intermediate. biotechresources.comresearchgate.net This intermediate can then be attacked by an acceptor molecule like lactose, resulting in a new glycosidic bond. biotechresources.com Some β-N-acetylhexosaminidases, particularly those from GH family 20, utilize a substrate-assisted catalysis mechanism where the 2-acetamido group of the N-acetylglucosamine (GlcNAc) donor acts as the nucleophile, forming an oxazolinium ion intermediate. biotechresources.comwikipedia.orgmdpi.com This intermediate is then intercepted by the acceptor.

Glycosyltransferases, on the other hand, are the enzymes responsible for glycosidic bond formation in nature. mdpi.com They utilize activated sugar donors, typically nucleotide sugars like UDP-N-acetylglucosamine, to transfer a monosaccharide to an acceptor with high regio- and stereospecificity. acs.orgnih.gov The synthesis of related compounds, such as N-acetyllactosamine, has been demonstrated using the reversible activity of bacterial β1,4-galactosyltransferases, which catalyze the transgalactosylation from lactose to N-acetylglucosamine in the presence of UDP. manchester.ac.uknih.govrsc.org

The synthesis of this compound specifically involves the formation of a β(1→6) linkage between N-acetylglucosamine and the galactose residue of lactose.

Glycoside Hydrolases: β-N-Acetylhexosaminidases (EC 3.2.1.52) are a class of glycoside hydrolases that have been investigated for their transglycosylation ability to synthesize GlcNAc-containing oligosaccharides. wikipedia.orgmdpi.comnih.gov For instance, a β-N-acetyl-D-hexosaminidase from Nocardia orientalis has been shown to catalyze the transfer of an N-acetylglucosaminyl residue from di-N-acetylchitobiose ((GlcNAc)₂) to the 6'-position of p-nitrophenyl-β-N-acetyllactosaminide (pNP-β-LacNAc), a lactose derivative. dtu.dk This demonstrates the potential of such enzymes for the synthesis of 6'-O-N-acetylglucosaminyl structures. The regioselectivity of this reaction, favoring the formation of the 6'-isomer over the 3'-isomer, was influenced by the addition of α-cyclodextrin. dtu.dk Another relevant enzyme, Dispersin B from Aggregatibacter actinomycetemcomitans, is a β-hexosaminidase specific for β-(1→6)-linked N-acetyl-D-glucosamine polymers, highlighting the existence of enzymes with specificity for the desired linkage. nih.govnih.gov

| Enzyme | Source Organism | Donor Substrate | Acceptor Substrate | Product | Yield (%) |

| β-N-acetyl-D-hexosaminidase | Nocardia orientalis | (GlcNAc)₂ | pNP-β-LacNAc | 6'-O-N-acetylglucosaminyl-N-acetyllactosaminide | 2.9 - 7.4 |

| β-N-acetylhexosaminidase (BbhI) | Bifidobacterium bifidum | pNP-β-GlcNAc | Lactose | GlcNAcβ1-3Lac | ~35 |

Glycosyltransferases: N-acetyllactosaminide beta-1,6-N-acetylglucosaminyl-transferase (EC 2.4.1.150) is an enzyme that specifically catalyzes the transfer of GlcNAc from UDP-GlcNAc to the 6-position of a galactose residue in an N-acetyllactosamine structure. wikipedia.orgnih.gov This enzyme is a prime candidate for the targeted synthesis of this compound, given its inherent specificity for the required β(1→6) linkage. While its primary role in vivo is in the branching of N-glycans, its substrate specificity could be exploited for the in vitro synthesis of the target trisaccharide.

Advanced Chemical Synthesis Pathways for this compound and Related Oligosaccharides

The chemical synthesis of complex oligosaccharides like this compound is a challenging endeavor due to the need for multiple protection and deprotection steps to differentiate between the various hydroxyl groups of the monosaccharide building blocks. researchgate.net However, advanced chemical strategies have been developed to construct related and more complex structures, which could be adapted for the synthesis of this compound.

A convergent synthetic strategy was successfully employed for the chemical synthesis of lacto-N-neohexaose, a human milk oligosaccharide with the structure (Galβ1→4GlcNAcβ1→)₂ 3,6Galβ1→4Glc. rsc.org This synthesis involved the creation of a branched structure where N-acetyllactosamine units are attached to both the 3- and 6-positions of the galactose residue of lactose. This demonstrates that chemical methods can be used to selectively form a glycosidic bond at the C-6 hydroxyl group of the galactose in lactose.

Chemoenzymatic approaches often provide a more efficient route. For example, a chemoenzymatic strategy for the synthesis of asymmetrically branched human milk oligosaccharides has been developed. dntb.gov.ua This involved the chemical synthesis of a core tetrasaccharide, GlcNH₂β1→3(GlcNAcβ1→6)Galβ1→4Glc, which was then enzymatically elongated. dntb.gov.ua This highlights how chemical synthesis can be used to create key intermediates that are not readily accessible through purely enzymatic means, which can then be further modified by specific glycosyltransferases. Another chemoenzymatic approach utilizes traceless blocking groups to control the regioselectivity of enzymatic glycosylation, allowing for the synthesis of specific isomeric branched polylactosamines. manchester.ac.uk

Bioengineering and Microbial Cell Factories for this compound Production

The production of this compound in microbial cell factories represents a promising alternative to chemical and in vitro enzymatic methods, potentially offering a more sustainable and scalable process. This approach involves genetically engineering microorganisms to produce the target oligosaccharide from simple carbon sources.

While the de novo production of this compound in a microbial host has not been extensively reported, the successful engineering of Escherichia coli and Bacillus subtilis for the production of other complex oligosaccharides provides a strong proof-of-concept. For instance, E. coli has been engineered to produce high titers of 6'-sialyllactose (B25220) (6'-SL) and 2'-fucosyllactose (B36931) (2'-FL), both of which are human milk oligosaccharides. nih.govresearchgate.netnih.gov The production of 6'-SL, which involves the transfer of sialic acid to the 6-position of the galactose in lactose, demonstrates the feasibility of producing oligosaccharides with linkages at this specific position in a microbial host. nih.govresearchgate.net

The general strategy for engineering these microbial factories involves:

Introduction of the biosynthetic pathway: This requires the heterologous expression of the necessary glycosyltransferases. For this compound, this would involve expressing a suitable β-1,6-N-acetylglucosaminyltransferase.

Enhancement of precursor supply: The production of the required nucleotide sugar, UDP-N-acetylglucosamine, is often a limiting factor. Metabolic engineering strategies are employed to increase the intracellular pool of this precursor.

Elimination of competing pathways: Genes involved in the degradation of the product or the diversion of precursors to other metabolic pathways are often knocked out to maximize product yield.

The efficient production of this compound in a microbial host is critically dependent on the availability of the precursor, UDP-N-acetylglucosamine. Significant research has focused on the metabolic engineering of microorganisms for the high-level production of N-acetylglucosamine (GlcNAc), a key intermediate.

In E. coli, the overexpression of glucosamine-6-phosphate N-acetyltransferase (GNA1) and glucosamine (B1671600) synthase (GlmS) has been shown to lead to high-level production of GlcNAc. biotechresources.comnih.gov Further engineering, including the use of a catabolic enzyme, glucosamine-6-phosphate deaminase (NagB), in a biosynthetic direction by coupling it with an efficient downstream reaction, has also been successful. biotechresources.com

Similarly, Bacillus subtilis has been engineered for the production of GlcNAc. nih.gov This involved the co-overexpression of glmS from B. subtilis and GNA1 from Saccharomyces cerevisiae, along with the deletion of genes involved in GlcNAc import (nagP) and catabolism (nagA, gamA, and nagB). nih.gov These strategies for boosting the production of GlcNAc and its phosphorylated derivatives provide a solid foundation for the development of microbial strains capable of producing more complex GlcNAc-containing oligosaccharides like this compound. The intracellular pool of UDP-GlcNAc can be further enhanced by overexpressing the enzymes of the salvage pathway or the de novo biosynthetic pathway. researchgate.netmdpi.com

| Engineered Microorganism | Key Genetic Modifications | Product | Titer |

| Escherichia coli | Overexpression of GlmS and GNA1 | N-acetylglucosamine | >110 g/L |

| Bacillus subtilis | Overexpression of glmS and GNA1; deletion of nagP, nagA, gamA, nagB | N-acetylglucosamine | 5.19 g/L |

| Escherichia coli | Expression of neuB, neuC, neuA, α2,6-SiaT; deletion of nanA, nanK, nanE, nanT | 6'-Sialyllactose | 30.18 g/L |

Structural Elucidation and Analytical Characterization of 6 N Acetylglucosaminyllactose

Advanced Spectroscopic Methodologies for 6'-N-Acetylglucosaminyllactose

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of this compound.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of oligosaccharides, including this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the sequence of the sugar units.

¹H NMR spectroscopy provides information on the number and chemical environment of protons in the molecule. The anomeric protons (H-1) of each sugar residue resonate in a distinct region of the spectrum, and their chemical shifts and coupling constants (J-couplings) are indicative of the anomeric configuration (α or β). For instance, a larger coupling constant for the anomeric proton of the N-acetylglucosamine (GlcNAc) residue would suggest a β-linkage.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the anomeric carbons (C-1) are also highly sensitive to the anomeric configuration. Furthermore, the chemical shifts of carbons involved in glycosidic linkages are typically shifted downfield, which aids in determining the linkage positions.

2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete assignment of all proton and carbon signals.

COSY and TOCSY experiments establish proton-proton correlations within the same sugar residue, allowing for the assignment of all protons in a spin system starting from the anomeric proton.

HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached proton's chemical shift.

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying the glycosidic linkages between the monosaccharide units. For this compound, an HMBC correlation between the anomeric proton of the GlcNAc residue and C-6 of the galactose residue would confirm the 1→6 linkage.

Due to the scarcity of published NMR data specifically for this compound, the following table presents typical chemical shift ranges for related structures, which can be used as a reference for its analysis.

| Residue | Nucleus | Typical Chemical Shift (ppm) |

| β-D-Galactopyranosyl | H-1 | 4.4 - 4.6 |

| C-1 | 103 - 105 | |

| α-D-Glucopyranosyl | H-1 | 5.1 - 5.3 |

| C-1 | 92 - 94 | |

| β-D-Glucopyranosyl | H-1 | 4.6 - 4.8 |

| C-1 | 96 - 98 | |

| β-D-N-Acetylglucosaminyl | H-1 | 4.5 - 4.7 |

| C-1 | 101 - 103 | |

| N-Acetyl (CH₃) | 2.0 - 2.1 | |

| N-Acetyl (C=O) | 174 - 176 |

This table is generated based on typical chemical shifts for monosaccharide residues in oligosaccharides and should be considered as an illustrative example.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. When coupled with tandem mass spectrometry (MS/MS), it provides valuable information on the fragmentation patterns, which can be used to elucidate the glycosidic linkages and branching patterns.

For the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions with minimal fragmentation. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound.

Tandem MS (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information. The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to the formation of B, C, Y, and Z ions, and also through cross-ring cleavages, which produce A and X ions. The masses of these fragment ions can be used to deduce the sequence of the monosaccharide units. For example, the observation of a Y-ion corresponding to the loss of the terminal N-acetylglucosamine residue would confirm its position.

The table below illustrates the expected major fragment ions for this compound in a positive-ion MS/MS experiment.

| Fragment Ion Type | Description | Expected m/z (as [M+Na]⁺) |

| Y₂ | Lactose (B1674315) moiety | 365.1 |

| B₃ | N-Acetylglucosaminyl-Galactosyl moiety | 406.1 |

| Y₁ | Glucose moiety | 203.1 |

This table is a theoretical representation of expected fragment ions and their mass-to-charge ratios.

High-Resolution Chromatographic Techniques for this compound Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures such as human milk or enzymatic synthesis reactions.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are widely used for the analysis of oligosaccharides. semanticscholar.org These techniques offer high resolution, sensitivity, and reproducibility. For the separation of polar compounds like this compound, normal-phase or hydrophilic interaction chromatography (HILIC) modes are often preferred over reversed-phase chromatography. shimadzu.com

Detection can be achieved using various detectors, including refractive index (RI) detectors, evaporative light scattering detectors (ELSD), or mass spectrometers (LC-MS). cdrfoodlab.com Derivatization with a fluorescent tag can enhance detection sensitivity when using a fluorescence detector.

Gas Chromatography (GC) is a high-resolution separation technique that can be used for the analysis of carbohydrates. masonaco.org However, due to the low volatility of oligosaccharides, they must be chemically derivatized prior to analysis. masonaco.org Common derivatization methods include trimethylsilylation or acetylation, which convert the polar hydroxyl groups into more volatile ethers or esters. masonaco.org

When coupled with a mass spectrometer (GC-MS), this technique allows for both the separation and identification of the derivatized monosaccharide components after hydrolysis of this compound, or in some cases, the derivatized disaccharide itself. masonaco.orgnih.gov The retention times and mass spectra of the derivatized components can be compared to those of known standards for identification and quantification. researchgate.net

The following table provides an example of typical GC conditions for the analysis of derivatized monosaccharides.

| Parameter | Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Gradient from a lower temperature (e.g., 150 °C) to a higher temperature (e.g., 300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table represents typical parameters and may vary depending on the specific application and instrumentation.

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds like oligosaccharides. shodex.comknauer.net HILIC stationary phases are polar (e.g., silica, amide, or diol-bonded phases), and the mobile phase is typically a mixture of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. shodex.comknauer.netmdpi.com

This technique provides excellent separation of oligosaccharide isomers and is readily compatible with ESI-MS for sensitive and specific detection. shodex.comnih.gov HILIC-UPLC-MS has become a powerful tool for the detailed characterization and quantification of complex oligosaccharide mixtures. nih.govlcms.cz

Sample Preparation and Derivativatization Strategies for Complex Biological Matrices

The accurate quantification and structural elucidation of this compound from complex biological matrices, such as human milk, plasma, and urine, necessitate robust sample preparation and often, derivatization. These steps are critical for removing interfering substances like proteins, lipids, and high-abundance sugars (e.g., lactose), and for enhancing the analytical sensitivity and chromatographic performance of the target analyte.

Sample Preparation Techniques

The primary goal of sample preparation is to isolate and concentrate this compound while minimizing matrix effects, which can suppress or enhance the analyte signal in mass spectrometry. chromatographyonline.com Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com

Protein Precipitation (PPT): This is often the initial step for plasma and milk samples. nih.govyoutube.com It involves adding a solvent, such as acetonitrile (B52724) or methanol, to denature and precipitate proteins. nih.govyoutube.com While fast and simple, PPT may not effectively remove other interfering components, potentially leading to residual matrix effects. youtube.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to facilitate its extraction into the organic layer. chromatographyonline.com This technique is effective for removing non-polar interferences. youtube.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for purifying and concentrating oligosaccharides from biological fluids. nih.govrsc.org It utilizes a solid sorbent packed in a cartridge to selectively retain the analyte while interfering substances are washed away. youtube.com Different SPE sorbents can be employed based on the properties of the analyte and the matrix. For oligosaccharides like this compound, graphitized carbon black (GCB) and weak cation exchange (WCX) materials are common choices. nih.govsciopen.com GCB is particularly effective for capturing a broad range of oligosaccharides, while WCX is useful for removing basic compounds. nih.govsciopen.com

Table 1: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages | Common Matrices |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using organic solvents. | Fast, simple, and requires minimal solvent. youtube.com | May have incomplete removal of interferences, leading to matrix effects. youtube.com | Plasma, Serum, Milk. nih.govyoutube.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. chromatographyonline.com | Effective for removing non-polar interferences. youtube.com | Can be labor-intensive and may require solvent optimization. youtube.com | Urine, Plasma. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. youtube.com | High selectivity, good concentration factor, and potential for automation. nih.gov | Can be more expensive and may require method development. | Milk, Plasma, Urine. rsc.orgnih.gov |

Derivatization Strategies

Derivatization involves chemically modifying the analyte to improve its analytical properties. For this compound, which lacks a strong chromophore or fluorophore, derivatization is often essential for sensitive detection by UV or fluorescence detectors. nih.govnih.gov It can also enhance ionization efficiency in mass spectrometry and improve chromatographic separation. nih.gov

Reductive Amination: This is a common derivatization method for oligosaccharides, targeting the reducing end of the sugar. nih.gov Reagents such as 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA) are used to attach a fluorescent tag, enabling sensitive detection by fluorescence-based HPLC. nih.gov

Permethylation: This technique involves replacing all active hydrogens on hydroxyl and amine groups with methyl groups. nih.govnih.gov Permethylation significantly increases the hydrophobicity of the oligosaccharide, allowing for separation by reversed-phase liquid chromatography (RPLC). nih.gov It also enhances ionization efficiency in positive mode mass spectrometry and stabilizes labile sialic acid and fucose residues. nih.govnih.gov

Silylation: This method is primarily used for gas chromatography (GC) analysis. nih.gov Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the oligosaccharide for GC separation. nih.gov

Table 2: Overview of Derivatization Strategies for this compound Analysis

| Derivatization Method | Reagent(s) | Analytical Technique(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 2-Aminobenzamide (2-AB), 2-Aminobenzoic Acid (2-AA) | HPLC-FLD, LC-MS | Adds a fluorescent tag for sensitive detection. nih.gov | Can be time-consuming. |

| Permethylation | Iodomethane, Sodium Hydroxide | LC-MS, MALDI-MS | Enhances MS signal, stabilizes labile groups, allows for RPLC. nih.govnih.gov | Can be complex to perform and may introduce artifacts. |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | GC-MS | Increases volatility for GC analysis. nih.gov | Can produce multiple derivatives for a single analyte. nih.gov |

The choice of sample preparation and derivatization strategy depends on several factors, including the biological matrix, the concentration of this compound, the available analytical instrumentation, and the specific research question. A carefully optimized workflow combining these techniques is crucial for achieving accurate and reliable results in the analysis of this important human milk oligosaccharide.

Investigation of Biological Roles and Mechanisms of Action of 6 N Acetylglucosaminyllactose in Experimental Systems

Interactions of 6'-N-Acetylglucosaminyllactose with Biological Receptors and Ligands in In Vitro Models

The initial step in the biological activity of many complex carbohydrates involves their recognition by and binding to specific protein receptors, often lectins, on the surface of cells. This interaction can trigger a cascade of cellular events. However, based on currently available scientific literature, there is a notable lack of specific in vitro studies detailing the direct interaction of this compound with biological receptors and ligands.

General principles of lectin-glycan interactions suggest that the terminal N-acetylglucosamine (GlcNAc) residue of this compound could be a recognition motif for certain lectins. dartmouth.edu For instance, wheat germ agglutinin (WGA) is a well-known lectin with a binding preference for N-acetylglucosamine and sialic acid residues. nih.gov In vitro binding assays, such as biolayer interferometry or surface plasmon resonance, are common methods used to quantify the binding affinity and kinetics between glycans and their receptors. nih.govnih.gov However, specific data from such assays for this compound are not presently available in published research. Future in vitro studies are necessary to identify specific protein receptors for this compound and to quantify the strength and specificity of these interactions, which would provide a molecular basis for its observed biological effects.

Modulation of Microbial Communities and Metabolism in Research Settings

The gut microbiome plays a pivotal role in human health, and its composition and metabolic activity can be significantly influenced by dietary carbohydrates that escape digestion in the upper gastrointestinal tract. Human milk oligosaccharides, including this compound, are key modulators of the infant gut microbiota.

Research has demonstrated that certain probiotic bacteria, such as strains of Lactobacillus casei, possess the enzymatic machinery to metabolize N-acetylglucosamine-containing oligosaccharides. While direct studies on this compound are limited, research on analogous compounds provides strong evidence for its selective utilization. For example, Lactobacillus casei BL23 has been shown to metabolize fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine. nih.govnih.govresearchgate.net In these instances, L. casei specifically ferments the N-acetylglucosamine moiety, while the fucose component is released into the environment. nih.gov This selective metabolism is indicative of specialized enzymatic pathways within the bacterium that target the GlcNAc linkage. Given the structural similarity, it is highly probable that L. casei can also utilize the N-acetylglucosamine portion of this compound for its growth and energy production. This selective fermentation provides a competitive advantage to such bacteria, promoting their colonization and proliferation in the gut ecosystem.

The microbial fermentation of dietary carbohydrates in the colon leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. nih.govmdpi.comnih.govyoutube.com These metabolites are crucial for maintaining gut health and have systemic effects on the host's metabolism and immune function. nih.govyoutube.com In vitro fermentation models using human fecal microbiota have been instrumental in understanding the impact of various carbohydrates on SCFA production. researchgate.net

| Short-Chain Fatty Acid | Primary Microbial Producers (Examples) | Key Functions in the Host |

| Acetate | Bifidobacterium, Lactobacillus, Prevotella | Energy source for colonocytes, substrate for lipogenesis |

| Propionate | Bacteroides, Propionibacterium | Substrate for gluconeogenesis in the liver, may regulate cholesterol synthesis |

| Butyrate | Faecalibacterium, Roseburia, Eubacterium | Primary energy source for colonocytes, anti-inflammatory effects, histone deacetylase inhibitor |

This table provides a general overview of SCFA production and function and is not based on direct fermentation of this compound.

The breakdown of complex glycans by gut microbes involves a series of specific enzymes that cleave glycosidic bonds. For this compound, the catabolic pathway would likely involve an initial cleavage of the terminal N-acetylglucosamine by a β-N-acetylglucosaminidase. Subsequently, the remaining lactose (B1674315) moiety would be hydrolyzed by a β-galactosidase into glucose and galactose. These monosaccharides can then enter the central metabolic pathways of the bacteria, such as glycolysis, to generate energy and metabolic intermediates.

Studies on Lactobacillus casei have identified gene clusters responsible for the metabolism of fucosylated N-acetylglucosamine-containing oligosaccharides. nih.govnih.gov These clusters often include genes encoding for specific transporters to internalize the oligosaccharide and glycoside hydrolases to break it down. nih.gov The catabolism of the internalized N-acetylglucosamine typically involves phosphorylation, deacetylation, and conversion to fructose-6-phosphate, which then enters glycolysis. nih.gov A similar, specialized pathway is likely employed for the catabolism of this compound by proficient gut bacteria.

Role of this compound in Glycoconjugate Formation and Function

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that significantly impacts the structure and function of these molecules. researchgate.netpeakproteins.comwikipedia.org N-acetylglucosamine is a critical building block in the biosynthesis of both N-linked and O-linked glycans. nih.govresearchgate.net

N-linked glycosylation involves the attachment of a complex oligosaccharide to the asparagine residues of proteins, a process that is crucial for proper protein folding, stability, and trafficking. youtube.comyoutube.com The biosynthesis of the precursor oligosaccharide for N-linked glycans begins in the endoplasmic reticulum and involves the sequential addition of monosaccharides, including N-acetylglucosamine, to a lipid carrier. wikipedia.orgkegg.jp

O-linked glycosylation is the attachment of glycans to the serine or threonine residues of proteins. peakproteins.comyoutube.comnih.gov This type of glycosylation is involved in a myriad of cellular processes, including cell signaling and transcription. nih.gov The simplest form of O-linked glycosylation is the attachment of a single N-acetylglucosamine residue (O-GlcNAc), a dynamic modification that acts as a nutrient sensor and regulates protein function in a manner analogous to phosphorylation. nih.govnih.gov

While N-acetylglucosamine is central to these intracellular glycosylation pathways, it is important to note that cells typically synthesize their own activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), from glucose and other metabolic precursors through the hexosamine biosynthesis pathway. nih.govnih.gov There is currently no direct evidence from in vitro studies to suggest that extracellular this compound is transported into the cell and directly incorporated into N-linked or O-linked glycoconjugates. Instead, its influence on cellular processes is more likely mediated through its interactions with cell surface receptors or its modulation of the gut microbiome and its metabolic output.

Influence on Glycosylation Patterns and Protein Function in Model Systems

General principles of glycobiology suggest that oligosaccharides can influence cellular processes. For instance, N-acetylglucosamine itself is a critical substrate for the hexosamine biosynthesis pathway, which leads to the formation of UDP-GlcNAc, a key donor molecule for both N-linked and O-linked glycosylation. Variations in the availability of such precursors can theoretically impact the glycosylation of proteins, thereby affecting their folding, stability, and function. However, no specific studies have demonstrated that extracellular administration of this compound directly alters intracellular glycosylation patterns or the function of specific proteins.

Immunomodulatory Properties of this compound in Cellular and Animal Models

Similarly, there is a notable absence of direct scientific evidence detailing the immunomodulatory properties of this compound in either cellular or animal models. While studies on other complex oligosaccharides, including some containing N-acetylglucosamine, have suggested potential roles in modulating immune responses, these findings cannot be directly extrapolated to this compound.

For example, research on N-acetyl chitooligosaccharides has indicated potential immunomodulatory effects on macrophages. Furthermore, other human milk oligosaccharides, such as 6'-sialyllactose (B25220) and Lacto-N-neotetraose, have been investigated for their roles in modulating the immune system. casupplements.comnih.govnih.govacs.orgtaylorfrancis.com These studies highlight the principle that complex carbohydrates can interact with immune cells and influence cytokine production and other immune functions.

However, dedicated research to elucidate whether this compound exhibits similar or distinct immunomodulatory activities is currently lacking. There are no available data from in vitro studies using isolated immune cells (e.g., lymphocytes, macrophages) or from in vivo animal models that specifically investigate the effects of this compound on immune parameters such as cytokine profiles, immune cell proliferation, or inflammatory responses.

Structure Function Relationship Studies and Analogs of 6 N Acetylglucosaminyllactose

Correlating Structural Motifs of 6'-N-Acetylglucosaminyllactose with Biological Activities

The biological functions of this compound (6'-GL), a prominent human milk oligosaccharide (HMO), are intricately linked to its specific structural features. The key motifs of this trisaccharide, comprised of N-acetylglucosamine (GlcNAc) linked to the galactose residue of lactose (B1674315) at the 6-position, dictate its interactions with host cells and microbes, thereby influencing various physiological processes.

One of the most well-documented activities of 6'-GL is its role as a prebiotic , selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. The β-1,6 glycosidic linkage between GlcNAc and galactose is a crucial determinant for its utilization by specific bifidobacterial strains. For instance, Bifidobacterium longum subsp. infantis possesses specialized glycosyl hydrolases that can cleave this specific bond, allowing it to metabolize 6'-GL as a carbon and nitrogen source. nih.govnih.gov This selective fermentation contributes to the establishment of a healthy infant gut microbiome.

Furthermore, the terminal GlcNAc residue of 6'-GL plays a significant role in its anti-adhesive properties against various pathogens. This structural motif can mimic host cell surface glycans that pathogens use for attachment. By competitively binding to lectins on the surface of bacteria and viruses, 6'-GL can inhibit their adhesion to the intestinal epithelium, a critical first step in infection. uncpress.orgnih.govuncpress.orgmdpi.com The specificity of this interaction is highly dependent on the terminal sugar and its linkage.

Synthesis and Evaluation of this compound Analogs and Derivatives for Research Applications

To elucidate the precise structure-function relationships of 6'-GL and to explore its therapeutic potential, researchers have synthesized a variety of analogs and derivatives. These modified molecules, with alterations to the sugar units, linkages, or the presence of additional functional groups, serve as invaluable tools for probing biological systems.

Enzymatic synthesis has emerged as a powerful method for producing 6'-GL and its analogs with high specificity and yield. Glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds, are employed to couple GlcNAc or its derivatives to lactose. For instance, β-1,6-galactosyltransferases can be utilized to synthesize the core structure of 6'-GL. nih.gov This chemo-enzymatic approach allows for the creation of a library of analogs with modifications at specific positions.

One area of focus has been the synthesis of derivatives with modified acyl groups on the glucosamine (B1671600) unit. By replacing the N-acetyl group with other acyl groups of varying chain lengths or functionalities, researchers can investigate the impact of this moiety on binding affinity to bacterial lectins and host cell receptors. nih.gov

Another important class of derivatives includes those with modifications at the 6-position of the GlcNAc residue. For example, the synthesis of 6'-O-sulfated 6'-GL allows for the investigation of the role of sulfation in modulating biological activity, such as its influence on selectin binding and anti-inflammatory properties. nih.govnih.gov

The evaluation of these synthesized analogs in various biological assays is crucial for understanding their potential applications. These assays include:

Prebiotic activity assays: Assessing the ability of analogs to support the growth of specific probiotic strains. nih.gov

Pathogen adhesion inhibition assays: Quantifying the capacity of derivatives to block the binding of bacteria or viruses to host cells.

Lectin binding assays: Using techniques like surface plasmon resonance to measure the binding affinity of analogs to specific lectins, providing insights into their molecular recognition patterns. nih.gov

Immunomodulatory assays: Evaluating the effect of derivatives on immune cell activation and cytokine production in cell culture models. mdpi.com

Through the systematic synthesis and evaluation of these analogs, a deeper understanding of the pharmacophore of 6'-GL can be achieved, paving the way for the design of novel prebiotics, anti-infective agents, and immunomodulators.

Comparative Analysis of Bioactivity Profiles of this compound Isomers and Related Oligosaccharides

The biological activity of oligosaccharides is highly dependent on their isomeric structure. Even subtle differences in the linkage position of a single sugar residue can dramatically alter their bioactivity. Comparing the bioactivity profiles of 6'-GL with its isomers and other related oligosaccharides provides valuable insights into the structural determinants of their functions.

A key isomer of 6'-GL is 3'-N-Acetylglucosaminyllactose (3'-GL) , where the GlcNAc residue is attached to the 3-position of the galactose of lactose. Studies comparing the prebiotic effects of these two isomers have shown that different strains of Bifidobacterium exhibit preferential utilization. This highlights the high specificity of the metabolic pathways in these beneficial microbes.

Another important comparison is with Lacto-N-neotetraose (LNnT) , an abundant HMO that shares a similar core structure but with a different linkage (Galβ1-4GlcNAcβ1-3Galβ1-4Glc). While both 6'-GL and LNnT can act as prebiotics for B. infantis, the efficiency of their metabolism and the resulting metabolic byproducts can differ, potentially leading to distinct effects on the gut environment and host physiology. nih.gov For instance, the metabolism of LNnT by B. infantis has been shown to induce a shift in the ratio of secreted acetate to lactate. nih.gov

Furthermore, comparing 6'-GL with Lacto-N-tetraose (LNT) , another major HMO, reveals differences in their immunomodulatory properties. Studies have shown that LNT can attenuate TNF-α induced inflammation in fetal intestinal epithelial cells, while the effects of 6'-GL in similar models are still being explored. uncpress.org These differences are likely due to the distinct ways in which their unique structures interact with cellular receptors.

The table below summarizes a comparative overview of the bioactivity of 6'-GL and related oligosaccharides based on available research findings.

| Compound | Prebiotic Activity (Bifidobacterium) | Anti-Adhesive Activity | Immunomodulatory Effects |

| This compound | Selective utilization by specific strains (e.g., B. infantis) | Documented against various pathogens | Under investigation |

| 3'-N-Acetylglucosaminyllactose | Strain-specific utilization, differs from 6'-GL | Expected, but less studied than 6'-GL | Under investigation |

| Lacto-N-neotetraose (LNnT) | Utilized by B. infantis, may be less efficient than LNT | Yes | Can modulate inflammatory responses |

| Lacto-N-tetraose (LNT) | Broadly utilized by bifidobacteria | Yes | Attenuates TNF-α induced inflammation |

This comparative analysis underscores the principle of structure-dependent bioactivity among HMOs. The specific linkage of the N-acetylglucosamine in 6'-GL is a critical factor that defines its unique biological role in the infant gut and beyond. Further research is needed to fully delineate the comparative bioactivity profiles of these complex molecules and to harness their potential for promoting human health.

Future Directions and Advanced Research Perspectives for 6 N Acetylglucosaminyllactose

Emerging Applications in Advanced Biomedical Engineering and Biomaterials Research

The inherent biocompatibility and specific biological recognition motifs of 6'-N-Acetylglucosaminyllactose make it a prime candidate for innovation in biomedical engineering and the development of novel biomaterials. Future research is anticipated to focus on leveraging these properties to create sophisticated systems for tissue regeneration and targeted drug delivery.

Tissue Engineering and Regenerative Medicine:

The structural similarity of this compound to components of the natural extracellular matrix (ECM) suggests its potential utility in creating bioactive scaffolds that can promote tissue repair and regeneration. Glycosaminoglycans (GAGs), which are composed of repeating disaccharide units, are known to play crucial roles in cell signaling, hydration, and structural support within tissues. Hydrogels incorporating GAGs or their derivatives are being extensively investigated for soft tissue repair due to their ability to mimic the natural tissue environment. nih.govnih.govresearchgate.net Future studies are expected to explore the incorporation of this compound into hydrogel formulations to enhance their biological performance. mdpi.comresearchgate.net For instance, these functionalized hydrogels could be designed to promote the adhesion, proliferation, and differentiation of specific cell types, thereby accelerating the healing process in tissues such as cartilage, skin, and nerve.

Targeted Drug Delivery Systems:

The N-acetylglucosamine (GlcNAc) moiety of this compound can be recognized by specific lectin receptors on the surface of various cell types. This specific interaction can be exploited to develop targeted drug delivery systems. nih.gov Nanoparticles functionalized with GlcNAc have been shown to enhance uptake by specific cells, such as myocytes, improving the delivery of therapeutic agents. nih.govnih.gov In the future, nanoparticles decorated with this compound could be engineered to deliver drugs to specific tissues or organs, thereby increasing therapeutic efficacy and reducing off-target side effects. mdpi.com Research in this area will likely focus on optimizing the density and presentation of the trisaccharide on the nanoparticle surface to maximize receptor binding and cellular uptake.

| Potential Application Area | Rationale | Anticipated Research Focus |

| Cartilage Repair | Mimics components of the natural cartilage ECM. | Development of this compound-containing hydrogels to support chondrocyte growth and matrix production. |

| Wound Healing | May promote fibroblast proliferation and collagen synthesis. | Incorporation into wound dressings and skin substitutes to accelerate tissue regeneration. |

| Targeted Cancer Therapy | Certain cancer cells overexpress GlcNAc-binding lectins. | Design of this compound-functionalized nanoparticles to deliver chemotherapeutic agents specifically to tumor cells. |

| Anti-inflammatory Therapies | May modulate immune cell responses through lectin binding. | Investigation of its use in targeting anti-inflammatory drugs to sites of inflammation. |

Development of Novel Biosensors and Diagnostic Tools for this compound

The ability to accurately and sensitively detect and quantify this compound in biological samples is crucial for understanding its physiological roles and for potential diagnostic applications. The development of novel biosensors and diagnostic tools is a key area of future research.

Lectin-Based Biosensors:

Lectins are proteins that bind specifically to carbohydrates. glycomatrix.commdpi.com This specificity makes them ideal recognition elements for the development of biosensors. cdmf.org.br Lectin-based electrochemical biosensors have been developed for the detection of various clinically relevant carbohydrates and glycoconjugates. cdmf.org.br Future research will likely focus on the identification and isolation of lectins with high affinity and specificity for the terminal N-acetylglucosamine residue of this compound. nih.govnih.gov These lectins could then be immobilized on transducer surfaces (e.g., electrodes, optical fibers) to create biosensors capable of detecting this compound in complex biological fluids like blood, urine, or milk.

Advanced Analytical Techniques:

Mass spectrometry (MS) coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC) is a powerful tool for the quantification of specific oligosaccharides. nih.govnih.govresearchgate.netlcms.cz Future efforts will likely focus on developing highly sensitive and high-throughput LC-MS/MS methods for the precise quantification of this compound in various biological matrices. researchgate.net This will be essential for pharmacokinetic studies, biomarker discovery, and understanding the metabolic fate of this trisaccharide.

| Sensor/Tool Type | Principle of Detection | Potential Advantages |

| Electrochemical Lectin Biosensor | A lectin specific to this compound is immobilized on an electrode. Binding of the trisaccharide causes a measurable change in the electrical signal. | High sensitivity, potential for miniaturization and point-of-care applications. |

| Surface Plasmon Resonance (SPR) Biosensor | Immobilized lectins on a sensor chip bind to this compound, causing a change in the refractive index that is detected in real-time. | Label-free detection, ability to study binding kinetics. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates this compound from other molecules in a sample, followed by highly specific mass-based detection and quantification. | High specificity and accuracy, suitable for complex biological samples. |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

To gain a holistic understanding of the biological significance of this compound, it is essential to move beyond the study of the molecule in isolation and embrace a systems biology approach. The integration of data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in elucidating its metabolic pathways, regulatory networks, and functional roles.

Metabolomics and Transcriptomics:

Metabolomics studies can identify and quantify this compound in various biological systems, providing insights into its distribution and abundance under different physiological or pathological conditions. nih.govmdpi.com By correlating these findings with transcriptomics data, which measures the expression levels of all genes in a cell, researchers can identify the enzymes and transporters involved in the synthesis, degradation, and transport of this compound. nih.govmdpi.com For example, an increase in the concentration of this trisaccharide could be linked to the upregulation of specific glycosyltransferases.

Proteomics and Glycoproteomics:

Proteomics can identify proteins that interact with this compound, such as lectins and enzymes. This can help to uncover its downstream signaling pathways and cellular functions. Furthermore, glycoproteomics, a subfield of proteomics, can investigate whether this compound itself is a component of more complex glycoconjugates, such as glycoproteins or glycolipids, which would expand its potential biological roles.

| Omics Approach | Key Information Provided | Research Questions to Address |

| Metabolomics | Quantification of this compound levels in different tissues and biofluids. | How do levels of this compound change in response to diet, disease, or developmental stage? |

| Transcriptomics | Identification of genes encoding enzymes involved in the synthesis and degradation of this compound. | Which glycosyltransferases and glycosidases are responsible for the metabolism of this trisaccharide? |

| Proteomics | Identification of proteins that bind to this compound. | What are the cellular receptors and interacting partners of this compound? |

| Integrated Multi-Omics | A comprehensive view of the metabolic pathways, regulatory networks, and biological functions of this compound. | How is the metabolism of this compound integrated with other cellular processes? |

Computational Modeling and Simulation of this compound Interactions and Dynamics

Computational approaches are becoming increasingly powerful tools in glycobiology, enabling researchers to study the structure, dynamics, and interactions of complex carbohydrates at an atomic level of detail. acs.org Future research on this compound will undoubtedly benefit from the application of these in silico methods.

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the conformational flexibility of this compound in solution and when interacting with other molecules. figshare.com Understanding its preferred three-dimensional shapes is crucial for predicting its binding to proteins and other biological targets. nih.govresearchgate.net Simulations can also reveal the role of water molecules in mediating these interactions, which is particularly important for highly polar molecules like oligosaccharides. nih.gov

Docking and Quantum Mechanics:

Molecular docking studies can be used to predict the binding mode of this compound to the active sites of enzymes or the binding pockets of lectins. impactfactor.orgnih.govnih.gov This can aid in the design of inhibitors or mimetics with therapeutic potential. Quantum mechanics (QM) calculations can provide a more detailed understanding of the electronic structure and reactivity of the glycosidic bonds within the trisaccharide, which is important for understanding its stability and enzymatic processing. researchgate.net

| Computational Method | Application to this compound | Expected Insights |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the trisaccharide in an aqueous environment or in complex with a protein. | Understanding its conformational landscape, flexibility, and the role of solvent in its interactions. |

| Molecular Docking | Predicting the binding pose of this compound in the binding site of a target protein. | Identifying key amino acid residues involved in binding and guiding the design of new ligands. |

| Quantum Mechanics (QM) Calculations | Analyzing the electronic properties of the glycosidic linkages. | Elucidating the mechanisms of enzymatic hydrolysis and the intrinsic stability of the molecule. |

| Integrated Computational Approaches | Combining MD, docking, and QM to build a comprehensive model of this compound's bioactivity. | A detailed, multi-scale understanding of its structure-function relationships. |

Q & A

Q. What computational tools are recommended for predicting this compound interactions with microbial adhesins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.